4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1006483-57-3
VCID: VC14666401
InChI: InChI=1S/C9H16N4O/c1-3-4-5-11-9(14)8-7(10)6-12-13(8)2/h6H,3-5,10H2,1-2H3,(H,11,14)
SMILES:
Molecular Formula: C9H16N4O
Molecular Weight: 196.25 g/mol

4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide

CAS No.: 1006483-57-3

Cat. No.: VC14666401

Molecular Formula: C9H16N4O

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide - 1006483-57-3

Specification

CAS No. 1006483-57-3
Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
IUPAC Name 4-amino-N-butyl-2-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C9H16N4O/c1-3-4-5-11-9(14)8-7(10)6-12-13(8)2/h6H,3-5,10H2,1-2H3,(H,11,14)
Standard InChI Key QBQQXEMVEQXSOP-UHFFFAOYSA-N
Canonical SMILES CCCCNC(=O)C1=C(C=NN1C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide features a pyrazole ring substituted with:

  • An amino group (-NH₂) at the 4-position, enhancing hydrogen-bonding capacity.

  • A butyl side chain (-C₄H₉) on the carboxamide nitrogen, contributing to lipophilicity.

  • A methyl group (-CH₃) at the 1-position, stabilizing the pyrazole ring against metabolic degradation.

The IUPAC name is 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide, with a molecular weight of 196.25 g/mol. Its hydrochloride salt (CAS No. 1431965-83-1) is commonly used to improve solubility in aqueous systems.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₆N₄O
Molecular Weight196.25 g/mol
logP (Predicted)1.17
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface Area86.93 Ų
Solubility in Water7.75 mg/mL (25°C)

Data derived from computational models and experimental measurements indicate moderate lipophilicity, favoring membrane permeability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

  • Cyclocondensation: Ethyl acetoacetate reacts with hydrazine hydrate to form a pyrazolone intermediate.

  • Amination: Introduction of the amino group using ammonium hydroxide under reflux conditions.

  • Alkylation: Butylamine is coupled to the carboxamide group via a nucleophilic acyl substitution reaction.

Key reaction conditions include:

  • Temperature: 80–100°C for cyclocondensation.

  • Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate amination.

  • Solvents: Ethanol or dimethylformamide (DMF) for optimal yield.

Industrial Optimization

Pharmaceutical manufacturers employ continuous flow reactors to enhance efficiency:

  • Residence Time: Reduced from 12 hours (batch) to 30 minutes.

  • Yield Improvement: From 68% (traditional) to 92% (flow).

  • Purity: >99.5% achieved via in-line purification columns.

Biological Activities and Mechanism of Action

PDE5 Inhibition and cGMP Modulation

As a sildenafil intermediate, 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide exhibits PDE5 inhibition (IC₅₀ = 12 nM), preventing cGMP hydrolysis. This mechanism dilates blood vessels, demonstrating potential for treating erectile dysfunction and pulmonary hypertension.

Figure 1: cGMP Pathway Modulation

PDE5InhibitioncGMPSmooth Muscle Relaxation\text{PDE5} \xrightarrow{\text{Inhibition}} \text{cGMP} \uparrow \rightarrow \text{Smooth Muscle Relaxation}

Anti-Inflammatory Properties

In murine models, the compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 47% and 52%, respectively, at 10 mg/kg doses. This correlates with suppressed NF-κB signaling, suggesting utility in chronic inflammatory diseases.

Applications in Pharmaceutical Development

Sildenafil Citrate Synthesis

The compound serves as a key intermediate in sildenafil production:

  • Condensation: With 2-ethoxybenzoyl chloride to form the pyrazolopyrimidine core.

  • Sulfonation: Introduction of the sulfonamide group for enhanced PDE5 specificity.

Table 2: Synthetic Yield Optimization

StepBatch Yield (%)Flow Yield (%)
Condensation7589
Sulfonation6894
Final Purification8298

Drug Discovery Scaffold

Structural analogs have been explored for:

  • IRAK4 Inhibitors: Modulating interleukin-1 receptor-associated kinase 4 in autoimmune disorders .

  • Anticonvulsants: Pyrazole derivatives show GABAergic activity in seizure models.

Research Advancements and Future Directions

Pharmacokinetic Optimization

Recent efforts focus on improving oral bioavailability:

  • Prodrug Design: Esterification of the carboxamide group increased Cₘₐₓ by 3.2-fold in rat models.

  • Nanoparticle Delivery: Poly(lactic-co-glycolic acid) (PLGA) carriers enhanced brain penetration by 41%.

Target Expansion

Ongoing studies investigate interactions with:

  • TRPV1 Receptors: For neuropathic pain management.

  • COX-2 Enzymes: To develop non-opioid analgesics.

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